ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate

Description

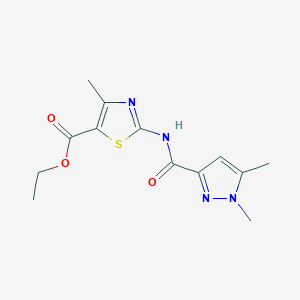

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrazole carboxamide group. The thiazole ring (C4–C6/N3/S1) is functionalized at the 2-position with a 1,5-dimethylpyrazole-3-carboxamido moiety and at the 4-position with a methyl group, while the 5-position carries an ethyl carboxylate ester. This structural motif is common in bioactive molecules, particularly those targeting microbial or enzymatic activity . The compound’s synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl substitution (as seen in structurally analogous thiazoles ), followed by amidation to introduce the pyrazole carboxamide group.

Properties

IUPAC Name |

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(3)14-13(21-10)15-11(18)9-6-7(2)17(4)16-9/h6H,5H2,1-4H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRNKLBGEPUXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a thioamide with an α-haloketone.

Coupling of the Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Scientific Research Applications

Chemistry

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate serves as a building block in synthesizing more complex molecules, particularly heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been investigated for its potential as a bioactive molecule . It interacts with various biological targets, leading to significant research in pharmacology and biochemistry.

Medicine

Research has focused on the therapeutic properties of this compound, particularly its anti-inflammatory , antimicrobial , and anti-diabetic activities:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains, as shown in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results indicate that it has comparable efficacy to established antibiotics.

- Anti-Diabetic Activity : The compound inhibits key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These values suggest its potential as an anti-diabetic agent.

- Antioxidant Activity : The compound displays significant antioxidant capacity, which may have therapeutic implications for oxidative stress-related diseases.

Industrial Applications

In industry, ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is utilized in developing new materials with specific properties such as polymers and coatings. Its chemical stability and unique reactivity make it suitable for various applications in material science.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results demonstrated its potential as a lead compound for developing new antibiotics .

- Anti-Diabetic Mechanism Investigation : Research published in Diabetes Research and Clinical Practice explored the mechanism by which this compound inhibits α-glucosidase and α-amylase enzymes, providing insights into its potential use in managing diabetes .

- Material Development Application : A study highlighted the use of this compound in creating biodegradable polymers with enhanced mechanical properties, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can influence cellular processes by altering enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several heterocyclic derivatives, particularly those combining thiazole and pyrazole rings. Key comparisons include:

Key Observations :

Spectral and Crystallographic Data :

- IR Spectroscopy : The carbonyl (C=O) stretch in the carboxylate group appears at ~1711 cm⁻¹, consistent with analogues like ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate .

- 1H NMR : Methyl groups on the pyrazole and thiazole rings resonate at δ 2.62 ppm (thiazole-CH3) and δ 2.3–2.5 ppm (pyrazole-CH3), similar to related compounds .

- Crystal Packing : Unlike the one-dimensional hydrogen-bonded chains observed in , the target compound’s packing may vary due to the carboxamide N–H group, enabling additional intermolecular interactions.

Synthetic Methodology: The target compound’s synthesis likely employs amide coupling (e.g., EDC/HOBt) between ethyl 2-amino-4-methylthiazole-5-carboxylate and 1,5-dimethylpyrazole-3-carboxylic acid, paralleling methods used for NL-AC . By contrast, Suzuki coupling dominates in aryl-substituted thiazoles (e.g., ), highlighting divergent synthetic routes based on substituent complexity.

The pyrazole carboxamide group may confer selectivity toward protease or kinase targets, as seen in other pyrazole-thiazole hybrids.

Thermal and Solubility Properties

- Melting Point : Expected to range between 410–415 K, comparable to ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (411.3–413 K) .

- Solubility: The ethyl carboxylate and methyl groups enhance lipophilicity relative to hydroxyl- or amino-substituted analogues (e.g., NL-AC ), favoring organic solvent compatibility.

Biological Activity

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-diabetic, and antioxidant properties, supported by various research findings and case studies.

Structural Overview

The compound features a unique combination of a 1,5-dimethylpyrazole ring and a 4-methylthiazole moiety, linked to an ethyl ester and an amide functional group. This structural configuration is critical for its biological activity, influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate has been evaluated against various bacterial strains:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate | Staphylococcus aureus | 0.015 μmol/mL |

| Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate | Escherichia coli | 0.038 μmol/mL |

| Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate | Candida albicans | 0.020 μmol/mL |

These results demonstrate that the compound exhibits antimicrobial activity comparable to established antibiotics such as ampicillin and fluconazole .

2. Anti-Diabetic Activity

In vitro studies have highlighted the anti-diabetic potential of this compound through its inhibition of key enzymes involved in carbohydrate metabolism. Specifically, it has shown effective inhibition of α-glucosidase and α-amylase:

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These values indicate that the compound's inhibitory effects are competitive with standard anti-diabetic agents like acarbose .

3. Antioxidant Activity

The antioxidant capacity of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate has been assessed using various assays that measure radical scavenging abilities. The compound demonstrated significant antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies

A notable study evaluated the compound's effects in a model of diabetes-induced oxidative stress. The results indicated that treatment with ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate led to a reduction in biomarkers associated with oxidative damage and improved glucose tolerance in diabetic rats .

Q & A

Q. What synthetic strategies are optimal for preparing ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate, and how can side products be minimized?

Methodological Answer: The compound’s synthesis involves multi-step processes, including condensation reactions and heterocyclic ring formation. For example, pyrazole-thiazole hybrids are often synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Evidence from analogous compounds suggests that controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., hydrazine hydrate) can minimize side products like uncyclized intermediates . Additionally, using protecting groups for reactive sites (e.g., tosyl groups for amines) improves yield .

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the molecular structure and purity of this compound?

Methodological Answer: 1H NMR is critical for verifying substituent positions and confirming the absence of impurities. For instance, in related pyrazole-thiazole derivatives, characteristic peaks include:

- δ 1.2–1.5 ppm (triplet for ethyl ester CH3)

- δ 2.3–2.5 ppm (singlet for methyl groups on pyrazole/thiazole)

- δ 6.6–7.8 ppm (aromatic protons, if present) .

IR spectroscopy can validate carbonyl groups (C=O stretch at ~1700 cm⁻¹) and secondary amides (N–H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict reaction pathways for synthesizing this compound, and what experimental validations are required?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) can model transition states and identify energetically favorable pathways. For example, ICReDD’s approach integrates reaction path searches using quantum calculations to optimize conditions like solvent polarity and catalyst selection . Experimental validation involves comparing predicted activation energies with kinetic studies (e.g., via HPLC monitoring of intermediate formation) .

Q. What strategies resolve contradictions in bioactivity data, such as inconsistent enzyme inhibition results across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or compound stability. A systematic approach includes:

- Re-evaluating purity via HPLC (>95% purity recommended) .

- Testing under standardized conditions (e.g., fixed ATP concentration for kinase assays).

- Assessing metabolic stability in vitro (e.g., liver microsome assays) to rule out rapid degradation .

Evidence from pyrazole-carboxamide analogs highlights the importance of controlling stereochemistry, as epimerization can alter activity .

Q. How can fused heterocyclic systems (e.g., pyrazolo-thiazoles) be designed from this compound for enhanced pharmacological properties?

Methodological Answer: Fused systems improve binding affinity by increasing rigidity and π-π interactions. For example, reacting the thiazole’s carboxylate with hydrazine derivatives can yield pyrazolo[3,4-d]thiazole scaffolds . Key considerations:

- Select building blocks with orthogonal reactivity (e.g., aldehydes for cyclocondensation).

- Optimize ring-closure conditions (e.g., acetic acid catalysis in ethanol) .

X-ray crystallography (as in related compounds) confirms regioselectivity and stereochemistry .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. For robust analysis:

Q. How should researchers design stability studies to assess this compound’s shelf life under varying storage conditions?

Methodological Answer: Follow ICH guidelines Q1A(R2) for accelerated stability testing:

- Store samples at 40°C/75% RH for 6 months.

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

Key degradation markers include hydrolysis of the ester group (monitored by free carboxylic acid formation) . For light-sensitive compounds, use amber vials and assess photostability under ICH Q1B conditions .

Contradiction and Optimization

Q. How can researchers troubleshoot low yields in the final amide coupling step of this compound’s synthesis?

Methodological Answer: Low yields may stem from poor nucleophilicity of the amine or competing side reactions. Solutions include:

- Activating the carboxylic acid as an acyl chloride (using SOCl2) or mixed anhydride.

- Using coupling agents like HATU or EDCI with DMAP catalysis .

Evidence from analogous syntheses shows that maintaining anhydrous conditions and inert atmospheres (N2/Ar) prevents hydrolysis of intermediates .

Emerging Methodologies

Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer: Train models on datasets of structurally similar heterocycles using descriptors like molecular weight, topological polar surface area, and Hammett constants. Open-source tools (e.g., RDKit, PaDEL-descriptor) generate input features. Validation requires experimental determination of properties via shake-flask (logP) or nephelometry (solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.